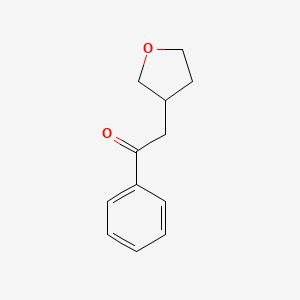

2-(Oxolan-3-yl)-1-phenylethan-1-one

説明

Structure

3D Structure

特性

IUPAC Name |

2-(oxolan-3-yl)-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12(8-10-6-7-14-9-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYHAJIITHPZLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Oxolan 3 Yl 1 Phenylethan 1 One

Retrosynthetic Analysis and Strategic Precursor Identification

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.net For 2-(oxolan-3-yl)-1-phenylethan-1-one, the primary disconnection strategies revolve around the carbon-carbon bond between the carbonyl group and the oxolane ring, as well as the carbon-carbon bond alpha to the carbonyl.

A logical retrosynthetic approach would involve disconnecting the bond between the carbonyl carbon and the adjacent methylene (B1212753) group. This leads to two key synthons: a benzoyl cation equivalent and a 3-(halomethyl)oxolane anion equivalent. The corresponding synthetic equivalents would be a phenylacyl halide (e.g., phenacyl bromide) and an organometallic reagent derived from 3-(halomethyl)oxolane.

Alternatively, a disconnection of the C-C bond between the methylene group and the oxolane ring suggests a different set of precursors. This pathway would involve an enolate of acetophenone (B1666503) or a related derivative, which would then react with a suitable electrophile derived from the oxolane ring, such as 3-bromooxolane or oxolan-3-yl triflate. The feasibility of these approaches depends on the availability and reactivity of the identified precursors.

Classical Synthetic Approaches

Classical synthetic methods provide a foundational framework for constructing the target molecule through well-established reaction pathways.

Alkylation-Based Reaction Pathways

Alkylation reactions are a common strategy for forming carbon-carbon bonds. In the context of synthesizing this compound, this approach typically involves the reaction of a nucleophile with an alkyl halide or sulfonate.

One potential route involves the generation of an enolate from acetophenone using a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride. This enolate can then be reacted with a 3-halooxolane, such as 3-bromooxolane. The success of this reaction is contingent on controlling the regioselectivity of the enolate formation and minimizing side reactions like O-alkylation.

Another alkylation strategy could involve the use of a pre-formed organometallic reagent derived from 3-bromooxolane, such as a Grignard or organocuprate reagent. This nucleophile would then be reacted with a phenylacyl electrophile, like phenacyl chloride or bromide. Careful control of reaction conditions is crucial to prevent side reactions and ensure the desired product formation.

Acylation-Driven Construction Strategies

Acylation reactions offer an alternative and powerful method for the synthesis of ketones. A prominent example is the Friedel-Crafts acylation, though its direct application here is less straightforward due to the nature of the target molecule.

A more viable acylation approach would involve the reaction of an organometallic reagent derived from the oxolane moiety with a benzoyl derivative. For instance, (oxolan-3-yl)methylmagnesium bromide could be reacted with benzoyl chloride or a benzoyl ester. This method directly forms the key carbon-carbon bond adjacent to the carbonyl group.

Alternatively, a Weinreb amide of benzoic acid could be employed. The reaction of the Weinreb amide with an organolithium or Grignard reagent derived from 3-(halomethyl)oxolane would provide a stable tetrahedral intermediate that, upon workup, yields the desired ketone with high selectivity and minimal over-addition products.

Multi-step Convergent and Divergent Synthetic Routes

More complex synthetic strategies can be designed to be either convergent or divergent. A convergent synthesis involves preparing different fragments of the molecule separately and then combining them in the later stages. This approach can be more efficient for complex targets. For this compound, a convergent route might involve the independent synthesis of a suitable oxolane-containing nucleophile and a phenyl-containing electrophile, which are then coupled.

A divergent strategy, on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. While less directly applicable to the synthesis of a single target, this approach is valuable in the context of creating a library of analogous compounds for structure-activity relationship studies.

Modern and Advanced Synthetic Strategies

The field of organic synthesis is continually evolving, with the development of new and more efficient catalytic methods.

Catalytic Reaction Systems in Compound Preparation

Modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and sustainability. For the synthesis of this compound, several catalytic approaches could be envisioned.

Cross-coupling reactions, such as the Suzuki, Negishi, or Stille reactions, represent a powerful tool for C-C bond formation. A potential strategy would involve the coupling of an organoboron, organozinc, or organotin reagent derived from 3-bromooxolane with a phenylacyl derivative under palladium or nickel catalysis. These reactions often proceed under mild conditions with high functional group tolerance.

Stereoselective and Asymmetric Synthesis Methodologies

Achieving stereocontrol in the synthesis of this compound is crucial due to the presence of a chiral center. Several strategies can be employed to introduce the desired stereochemistry, including the use of chiral auxiliaries and organocatalysis.

Chiral Auxiliary-Mediated Synthesis:

One of the most reliable methods for introducing chirality in α-alkylation of ketones involves the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a reaction. A well-established example is the use of Evans oxazolidinone auxiliaries. rsc.orgcaltech.edu

The general approach would involve the acylation of a chiral oxazolidinone, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, with phenylacetic acid to form an N-acyloxazolidinone. Deprotonation of this imide with a strong base like lithium diisopropylamide (LDA) generates a stereochemically defined enolate. This enolate can then react with a suitable electrophile, such as 3-bromo- (B131339) or 3-tosyloxytetrahydrofuran. The bulky chiral auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face and thereby controlling the stereochemistry of the newly formed C-C bond. Subsequent cleavage of the auxiliary, for instance by hydrolysis, would yield the desired enantiomerically enriched this compound. The chiral auxiliary can often be recovered and reused. rsc.orgcaltech.edu

Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis

| Feature | Description |

| Principle | Temporary incorporation of a chiral molecule to direct stereoselectivity. |

| Common Auxiliaries | Evans oxazolidinones, pseudoephedrine amides. |

| Key Steps | 1. Attachment of auxiliary. 2. Diastereoselective enolate formation and alkylation. 3. Cleavage of auxiliary. |

| Advantages | High diastereoselectivity, predictable stereochemical outcome. |

| Disadvantages | Requires additional steps for attachment and removal of the auxiliary. |

Organocatalytic Asymmetric Synthesis:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. harvard.edursc.orgnih.gov For the synthesis of this compound, an organocatalytic approach could involve the asymmetric α-alkylation of a ketone. Chiral primary or secondary amines, often derived from cinchona alkaloids or proline, can catalyze the reaction between a ketone and an electrophile by forming a transient chiral enamine or iminium ion intermediate. rsc.orguwindsor.ca

For instance, a chiral primary amine could react with acetophenone to form a chiral enamine. This enamine would then react with an electrophilic oxolane derivative, such as 3-bromotetrahydrofuran, in a stereoselective manner. The chiral catalyst environment would favor the attack from one face of the enamine, leading to an enantiomerically enriched product after hydrolysis of the resulting iminium ion. The development of bifunctional organocatalysts, which can activate both the nucleophile and the electrophile, has further expanded the scope and efficiency of these reactions. harvard.edunih.gov

Table 2: Comparison of Asymmetric Synthesis Strategies

| Strategy | Catalyst/Reagent | Key Intermediate | Advantages |

| Chiral Auxiliary | Stoichiometric chiral molecule | Diastereomeric enolate | High predictability and selectivity |

| Organocatalysis | Sub-stoichiometric chiral organic molecule | Chiral enamine/iminium ion | Metal-free, environmentally benign |

Continuous Flow Chemistry Applications

Continuous flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. scilit.comrsc.orgwiley-vch.denih.gov The synthesis of this compound via α-alkylation of acetophenone is well-suited for a continuous flow setup.

A typical flow process would involve pumping a solution of acetophenone and a base, such as lithium diisopropylamide (LDA), through a cooled microreactor to generate the enolate in a controlled and efficient manner. scilit.comwiley-vch.de Downstream, this enolate stream would be merged with a solution of the oxolane electrophile (e.g., 3-bromotetrahydrofuran) in a second reactor coil, where the alkylation reaction would take place. The residence time in each reactor can be precisely controlled by adjusting the flow rates, allowing for optimization of the reaction conditions to maximize yield and minimize side-product formation. The use of in-line purification techniques can further enhance the efficiency of the process. Recent studies have demonstrated the successful α-alkylation of various ketones in continuous flow, highlighting the feasibility of this approach for the synthesis of the target molecule. scilit.comwiley-vch.denih.gov

Table 3: Parameters in Continuous Flow α-Alkylation

| Parameter | Influence on Reaction |

| Flow Rate | Controls residence time and reaction time. |

| Temperature | Affects reaction kinetics and selectivity. |

| Concentration | Influences reaction rate and can affect solubility. |

| Reactor Design | Impacts mixing efficiency and heat transfer. |

Mechanistic Investigations of Synthetic Transformations

Understanding the reaction mechanisms is fundamental to optimizing synthetic routes and controlling stereoselectivity. The key step in the proposed synthesis of this compound is the nucleophilic attack of the acetophenone enolate on the electrophilic oxolane derivative.

The regioselectivity of the enolate formation is a critical factor. In the case of acetophenone, only one enolate can be formed. The stereoselectivity of the alkylation step in asymmetric methods is determined by the transition state geometry. In chiral auxiliary-mediated syntheses, the steric bulk of the auxiliary dictates the direction of electrophilic attack. rsc.org Computational studies can provide valuable insights into the transition state structures and energy barriers, helping to rationalize the observed stereochemical outcomes.

In organocatalyzed reactions, the mechanism involves the formation of a chiral enamine or iminium ion. rsc.orguwindsor.ca The catalyst controls the facial selectivity of the subsequent alkylation by creating a specific chiral environment around the reactive intermediate. The nature of the catalyst, the substrate, and the reaction conditions all play a crucial role in determining the stereochemical outcome. Mechanistic studies, including kinetic analysis and computational modeling, are essential for elucidating the intricate details of these catalytic cycles.

Chemical Reactivity and Transformations of 2 Oxolan 3 Yl 1 Phenylethan 1 One

Reactions at the Carbonyl Functional Group

The ketone moiety, with its electrophilic carbonyl carbon and adjacent alpha-protons, is the principal site of reactivity for a variety of nucleophilic addition and condensation reactions.

Nucleophilic Addition Pathways

The carbonyl group is susceptible to attack by nucleophiles. For instance, in a base-catalyzed nucleophilic addition, indoles can react with related cyclic structures to form new C-N bonds, yielding functionalized products in high yields. mdpi.com This type of reaction highlights the potential for creating more complex heterocyclic systems from 2-(oxolan-3-yl)-1-phenylethan-1-one. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide.

Reduction Methodologies

The carbonyl group can be reduced to a secondary alcohol, yielding 2-(oxolan-3-yl)-1-phenylethan-1-ol. chemicalbook.com This transformation is typically achieved using a variety of reducing agents.

Table 1: Common Reducing Agents for Ketone Reduction

| Reagent | Description |

| Sodium borohydride (B1222165) (NaBH₄) | A mild and selective reducing agent, often used in alcoholic solvents. |

| Lithium aluminum hydride (LiAlH₄) | A powerful and less selective reducing agent, capable of reducing a wide range of carbonyl compounds. |

| Catalytic Hydrogenation | Involves the use of hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ni) to effect the reduction. |

Enolate Chemistry and Alpha-Functionalization

The presence of alpha-hydrogens on the carbon adjacent to the carbonyl group allows for the formation of an enolate anion under basic conditions. fiveable.memasterorganicchemistry.comkhanacademy.org This enolate is a powerful nucleophile and can participate in a variety of reactions to introduce functional groups at the alpha-position. fiveable.melibretexts.org

The formation of the enolate is a reversible process, and its stability is influenced by the reaction conditions. masterorganicchemistry.com Strong, sterically hindered bases like lithium diisopropylamide (LDA) are often used to ensure complete and irreversible enolate formation. khanacademy.orgyoutube.com

Once formed, the enolate can react with various electrophiles:

Alkylation: Reaction with alkyl halides introduces an alkyl group at the alpha-carbon. fiveable.melibretexts.org

Halogenation: Treatment with halogens (e.g., Br₂, Cl₂) leads to alpha-halogenated ketones. libretexts.org

Aldol Condensation: Reaction with another carbonyl compound to form a β-hydroxy ketone. fiveable.me

The regioselectivity of enolate formation can be controlled by temperature, with lower temperatures favoring the kinetic enolate and higher temperatures favoring the thermodynamic enolate. libretexts.org

Reactivity of the Oxolane Ring System

The oxolane (tetrahydrofuran) ring is a relatively stable five-membered ether. However, under certain conditions, it can undergo ring-opening reactions or be selectively functionalized.

Ring-Opening Reaction Mechanisms

The ring-opening of oxolanes typically requires activation by Lewis or Brønsted acids. acs.orgresearchgate.net The mechanism involves protonation or coordination of the ether oxygen to the acid, which makes the ring more susceptible to nucleophilic attack. This can lead to the formation of functionalized linear chains. For example, the ring-opening of oxetanes, a related four-membered ring system, can be achieved with various nucleophiles to yield functionalized three-carbon products. researchgate.net Theoretical studies have also explored the ring-opening of tetrahydrofuran (B95107) using frustrated Lewis pairs. nih.gov

Selective Derivatization of the Heterocyclic Moiety

Selective derivatization of the oxolane ring without ring-opening presents a synthetic challenge. However, methods for the derivatization of complex molecules are available and can be applied to introduce functional groups onto the heterocyclic portion of the molecule. greyhoundchrom.com For instance, cross-dehydrogenative coupling reactions have been used to functionalize tetrahydrofuran at the alpha-position. nih.gov In some cases, the presence of substituents on the ring can direct the regioselectivity of reactions. nih.gov

Transformations on the Phenyl Ring System

The reactivity of the phenyl ring in this compound is primarily governed by the deactivating effect of the carbonyl group. This influence extends to both electrophilic aromatic substitution reactions and more specialized peripheral functionalization strategies.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry, allowing for the introduction of a wide range of functional groups onto a benzene (B151609) ring. The outcome of such reactions is heavily influenced by the electronic properties of the substituents already present on the ring.

The substituent attached to the phenyl ring in the title compound is the 2-(oxolan-3-yl)ethanoyl group. The dominant electronic feature of this group is the carbonyl (C=O) moiety, which is a well-established deactivating group. youtube.com This deactivation arises from two main factors:

Inductive Effect: The oxygen atom of the carbonyl group is highly electronegative, leading to a significant partial positive charge on the carbonyl carbon. This positive charge inductively withdraws electron density from the attached phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles. pitt.edu

Resonance Effect: The carbonyl group can also withdraw electron density from the phenyl ring through resonance. The pi-system of the aromatic ring can be delocalized onto the carbonyl oxygen, creating resonance structures with a positive charge on the ortho and para positions of the ring. libretexts.orgpressbooks.pub

This withdrawal of electron density makes the phenyl ring in this compound significantly less reactive than benzene itself. Consequently, more forcing reaction conditions, such as higher temperatures or the use of stronger Lewis acid catalysts, are generally required to achieve electrophilic aromatic substitution.

The deactivating nature of the 2-(oxolan-3-yl)ethanoyl substituent also dictates the regioselectivity of electrophilic attack. The resonance structures show that the electron density is most depleted at the ortho and para positions, leaving the meta positions as the least deactivated sites. Therefore, electrophilic substitution is predicted to occur predominantly at the meta-position . youtube.comlibretexts.orgpressbooks.pub

A summary of the predicted outcomes for common electrophilic aromatic substitution reactions is presented in the table below.

| Reaction | Typical Reagents | Predicted Major Product | Notes |

| Nitration | HNO₃, H₂SO₄ | 1-(3-Nitrophenyl)-2-(oxolan-3-yl)ethan-1-one | Requires careful temperature control to prevent side reactions. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-(3-Bromophenyl)-2-(oxolan-3-yl)ethan-1-one or 1-(3-Chlorophenyl)-2-(oxolan-3-yl)ethan-1-one | A Lewis acid catalyst is essential due to the deactivated ring. |

| Sulfonation | Fuming H₂SO₄ | 3-(2-(Oxolan-3-yl)acetyl)benzenesulfonic acid | The reaction is often reversible. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Generally not feasible | The deactivated ring is not nucleophilic enough to react. Additionally, the Lewis acid can complex with the carbonyl oxygen, further deactivating the ring. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Generally not feasible | The reasons are the same as for Friedel-Crafts alkylation. |

The oxolanyl moiety is not expected to have a significant electronic influence on the phenyl ring due to its separation by a methylene (B1212753) group. Its primary role would be steric, potentially influencing the approach of the electrophile, although this effect is likely to be minor for substitution at the meta-position.

Peripheral Functionalization Strategies

Beyond classical electrophilic aromatic substitution, other strategies can be envisaged for the functionalization of the phenyl ring in this compound. These methods may offer alternative regioselectivities or allow for the introduction of functionalities that are not accessible through EAS.

One such approach is directed ortho-metalation (DoM) . While the primary directing group for EAS is the deactivating acyl group, it is possible that under specific conditions with a suitable directing metalating group (DMG), deprotonation could be directed to the ortho position. However, the carbonyl group itself is not a strong directing group for ortho-lithiation. A more viable strategy would involve the prior introduction of a potent DMG, such as a dimethylamino or methoxy (B1213986) group, onto the phenyl ring.

Another potential avenue is through nucleophilic aromatic substitution (SNA_r) . This would necessitate the pre-installation of a good leaving group, such as a halogen, at a position on the phenyl ring that is activated by an electron-withdrawing group. For instance, if a nitro group were introduced at the meta-position, a halogen at the ortho- or para-position relative to the nitro group could be susceptible to displacement by a nucleophile.

Synthesis and Characterization of Structural Derivatives and Analogs

The synthesis of derivatives and analogs of this compound can be approached by modifying the core structure at various points, including the phenyl ring, the ethanone (B97240) linker, and the oxolane ring. The characterization of these new chemical entities would rely on standard spectroscopic techniques such as NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

Strategies for Structural Modification and Diversification

The structural diversification of this compound can be achieved through several synthetic strategies. These can be broadly categorized based on the part of the molecule being modified.

Modification of the Phenyl Ring:

Substitution via Electrophilic Aromatic Substitution: As discussed in section 3.3.1, functional groups can be introduced at the meta-position of the phenyl ring. These newly introduced groups can then serve as handles for further transformations. For example, a nitro group can be reduced to an amine, which can then be diazotized to introduce a variety of other functionalities.

Cross-Coupling Reactions: If a halogen atom is present on the phenyl ring, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds, leading to a wide array of biaryl, styrenyl, and alkynyl derivatives.

Modification of the Ethanone Linker:

Alpha-Functionalization: The methylene group alpha to the carbonyl can be functionalized. For instance, it could be halogenated under specific conditions, although this might be challenging due to the adjacent heterocycle.

Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, which can then be further reacted, for example, by esterification or etherification.

Modification of the Oxolane Ring:

Ring-Opening Reactions: The tetrahydrofuran ring can be opened under acidic conditions, potentially leading to linear derivatives with new functional groups.

Substitution on the Oxolane Ring: While less common, functionalization of the tetrahydrofuran ring itself could be explored, possibly through radical reactions.

Synthetic Pathways to Novel Complex Derivatives

The synthesis of novel and complex derivatives of this compound would likely involve multi-step sequences that combine several of the strategies mentioned above.

One illustrative, albeit hypothetical, synthetic pathway could start with the nitration of the parent compound to yield 1-(3-nitrophenyl)-2-(oxolan-3-yl)ethan-1-one. Subsequent reduction of the nitro group would provide the corresponding aniline (B41778) derivative. This amino group could then be used as a versatile synthetic handle. For example, it could be acylated, alkylated, or used in the construction of a new heterocyclic ring fused to the phenyl ring.

Another approach would involve the synthesis of substituted phenyl precursors which are then used to construct the 2-(oxolan-3-yl)ethan-1-one moiety. For example, a substituted bromobenzene (B47551) could undergo a Grignard reaction followed by acylation with a suitable derivative of 2-(oxolan-3-yl)acetic acid to afford the desired substituted ketone.

The following table outlines some potential synthetic pathways to novel derivatives, starting from this compound.

| Starting Material | Reaction Sequence | Potential Derivative Class |

| This compound | 1. Nitration (HNO₃, H₂SO₄)2. Reduction (e.g., SnCl₂, HCl) | 1-(3-Aminophenyl)-2-(oxolan-3-yl)ethan-1-one and its derivatives |

| 1-(3-Bromophenyl)-2-(oxolan-3-yl)ethan-1-one | 1. Suzuki Coupling (ArB(OH)₂, Pd catalyst, base) | 1-(Biphenyl-3-yl)-2-(oxolan-3-yl)ethan-1-one derivatives |

| This compound | 1. Reduction (e.g., NaBH₄) | 1-Phenyl-2-(oxolan-3-yl)ethan-1-ol and its esters/ethers |

The successful synthesis and characterization of such novel derivatives would significantly expand the chemical space around the this compound scaffold, paving the way for the exploration of their properties and potential applications.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and stereochemistry of a molecule can be determined.

Proton (¹H) NMR Techniques

Predicted ¹H NMR data for 2-(Oxolan-3-yl)-1-phenylethan-1-one suggests a complex spectrum with distinct signals corresponding to the aromatic and aliphatic protons. The phenyl group protons are expected to appear in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The protons on the oxolane (tetrahydrofuran) ring and the ethanone (B97240) backbone will resonate in the upfield region.

The methylene (B1212753) protons adjacent to the carbonyl group (α-protons) are expected to show a characteristic chemical shift. The protons of the oxolane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Phenyl H (ortho) | 7.95 | Doublet | 7.5 |

| Phenyl H (meta) | 7.45 | Triplet | 7.5 |

| Phenyl H (para) | 7.55 | Triplet | 7.5 |

| CH₂ (ethanone) | 3.20 | Doublet of Doublets | 16.0, 6.0 |

| CH (oxolane) | 2.80 | Multiplet | - |

| CH₂ (oxolane, adjacent to O) | 3.80 - 4.00 | Multiplet | - |

| CH₂ (oxolane) | 1.90 - 2.10 | Multiplet | - |

Note: The predicted data presented in this table is generated from computational models and may differ from experimental values.

Carbon-13 (¹³C) NMR Techniques

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon of the ketone is expected to be the most downfield signal, typically appearing around 200 ppm. The aromatic carbons will resonate in the 120-140 ppm region, while the aliphatic carbons of the oxolane ring and the ethanone bridge will be found in the upfield region.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (ketone) | 199.5 |

| C (phenyl, ipso) | 137.0 |

| CH (phenyl, ortho) | 128.5 |

| CH (phenyl, meta) | 128.8 |

| CH (phenyl, para) | 133.3 |

| CH₂ (ethanone) | 45.0 |

| CH (oxolane) | 38.0 |

| CH₂ (oxolane, adjacent to O) | 68.0 |

| CH₂ (oxolane) | 31.0 |

Note: The predicted data presented in this table is generated from computational models and may differ from experimental values.

Advanced 2D NMR Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are invaluable for unambiguously assigning proton and carbon signals and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically over two to three bonds. For this compound, cross-peaks would be expected between the protons of the ethanone methylene group and the adjacent methine proton of the oxolane ring. Correlations would also be observed between the protons within the oxolane ring, helping to trace the spin system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This would allow for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, correlations would be expected between the ortho-protons of the phenyl ring and the carbonyl carbon, as well as between the ethanone methylene protons and the carbonyl carbon and the carbons of the oxolane ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. The theoretical exact mass of this compound (C₁₂H₁₄O₂) can be calculated as follows:

Formula: C₁₂H₁₄O₂

Calculated Monoisotopic Mass: 190.0994 u

An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and can be used to deduce its structure.

The fragmentation of this compound is expected to be directed by the ketone and ether functional groups. Key fragmentation pathways would likely involve:

Alpha-cleavage adjacent to the carbonyl group: This is a common fragmentation for ketones and would lead to the formation of a benzoyl cation (C₆H₅CO⁺, m/z 105) and a radical cation corresponding to the loss of the oxolanylmethyl group. The benzoyl cation is a very stable and often abundant ion in the mass spectra of phenyl ketones. chemguide.co.uk

Cleavage of the oxolane ring: The tetrahydrofuran (B95107) ring can undergo fragmentation through various pathways, including the loss of small neutral molecules like ethylene (B1197577) (C₂H₄) or formaldehyde (B43269) (CH₂O).

McLafferty rearrangement: Although less likely given the structure, a McLafferty rearrangement could occur if a gamma-hydrogen is available for transfer to the carbonyl oxygen.

Predicted Major Fragment Ions

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 190 | [C₁₂H₁₄O₂]⁺ | Molecular Ion |

| 105 | [C₆H₅CO]⁺ | Alpha-cleavage |

| 77 | [C₆H₅]⁺ | Loss of CO from the benzoyl cation |

| 71 | [C₄H₇O]⁺ | Cleavage of the bond between the ethanone and oxolane moieties |

Note: The fragmentation pathways and resulting ions are predictions based on general principles of mass spectrometry and may not represent all experimentally observed fragments.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups within a molecule by probing its vibrational modes. For this compound, the spectra would be a composite of the vibrations from the phenyl ketone, the ethyl bridge, and the oxolane (tetrahydrofuran) ring.

Infrared (IR) Spectroscopy

The IR spectrum is anticipated to show several characteristic absorption bands. A strong, sharp absorption band is expected in the region of 1685-1700 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the aromatic ketone. The presence of the phenyl group would be confirmed by aromatic C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The oxolane ring, a cyclic ether, is expected to exhibit a prominent C-O-C stretching band, typically in the 1070-1150 cm⁻¹ region. Aliphatic C-H stretching vibrations from the ethyl bridge and the oxolane ring would be observed in the 2850-2995 cm⁻¹ range.

Raman Spectroscopy

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong in Raman spectra. The carbonyl (C=O) stretch is also Raman active, though its intensity can vary. Aromatic C-H stretching and bending modes would also be observable. Due to the polarizability of the C-S bond, Raman spectroscopy has been effectively used to study related sulfur-containing organic compounds, suggesting its utility for detailed structural analysis of heterocyclic compounds. researchgate.netresearchgate.net

Table 1: Predicted IR and Raman Bands for this compound

| Functional Group | Predicted IR Absorption (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Phenyl C-H | 3100-3000 | 3100-3000 | Stretch |

| Aliphatic C-H | 2995-2850 | 2995-2850 | Stretch |

| Carbonyl C=O | 1700-1685 | 1700-1685 | Stretch |

| Phenyl C=C | 1600-1450 | 1600-1450 | Stretch |

| Ether C-O-C | 1150-1070 | 1150-1070 | Asymmetric Stretch |

| Phenyl "Breathing" | Weak or absent | ~1000 | Symmetric Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Although no crystal structure for this compound has been published, analysis of related compounds such as 2-bromo-1-phenylethanone provides insights into the likely solid-state conformation and packing. researchgate.net

Table 2: Hypothetical Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Common for organic molecules of similar complexity researchgate.net |

| Space Group | P2₁/c or P-1 | Common centrosymmetric space groups |

| Key Interactions | C-H···O hydrogen bonds | Based on the presence of carbonyl and C-H groups researchgate.net |

| Conformation | Near-planar phenyl ketone | Maximization of π-conjugation |

Chromatographic and Separation Science Methodologies

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from reaction mixtures or biological matrices.

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like aromatic ketones. ursinus.eduresearchgate.netresearchgate.net For this compound, a standard GC method would involve injecting a solution of the compound into a heated port, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. libretexts.org

The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one coated with a cyanopropylphenyl polysiloxane phase (e.g., DB-17 or equivalent), would be appropriate, offering a balance of interactions with the polar ketone and ether functionalities as well as the nonpolar phenyl group. libretexts.org The retention time would be influenced by the column temperature program and the carrier gas flow rate. Detection would typically be accomplished using a flame ionization detector (FID), which is sensitive to organic compounds, or a mass spectrometer (MS) for definitive identification based on the fragmentation pattern.

Table 3: General Gas Chromatography (GC) Parameters for Aromatic Ketones

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Mid-polarity (e.g., 50% cyanopropylphenyl polysiloxane) | Balances interactions with polar and non-polar moieties libretexts.org |

| Carrier Gas | Helium or Nitrogen | Inert and provides good efficiency libretexts.org |

| Injection Mode | Split/Splitless | Dependent on sample concentration |

| Temperature Program | Initial Temp: ~150°C, Ramp to ~280°C | Ensures elution of the compound in a reasonable time |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | FID for quantification, MS for identification researchgate.net |

High-performance liquid chromatography is a versatile technique for the analysis of a wide range of organic compounds, including those that are not sufficiently volatile or stable for GC. A reversed-phase HPLC (RP-HPLC) method would be the most common approach for this compound. google.comgoogle.com

In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase, such as a C18 (octadecylsilane) or C8 column, using a polar mobile phase. researchgate.net The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic modifier is increased over time, would be effective for eluting the compound and any impurities with varying polarities. Detection is most commonly achieved using a UV-Vis detector, set to a wavelength where the phenyl ketone chromophore has strong absorbance (typically around 245-255 nm). For more selective and sensitive detection, a mass spectrometer could be coupled to the HPLC system (LC-MS).

Table 4: General High-Performance Liquid Chromatography (HPLC) Parameters

| Parameter | Suggested Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard for non-polar to moderately polar analytes researchgate.net |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Common solvents for reversed-phase chromatography |

| Elution Mode | Gradient | Provides better separation of components with different polarities google.comgoogle.com |

| Flow Rate | 0.8 - 1.2 mL/min | Typical for standard analytical columns |

| Detector | UV-Vis (at ~250 nm) or LC-MS | UV for quantification, MS for structural confirmation |

Theoretical and Computational Investigations of 2 Oxolan 3 Yl 1 Phenylethan 1 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These ab initio or Density Functional Theory (DFT) methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electronic structure, energy, and properties. For 2-(Oxolan-3-yl)-1-phenylethan-1-one, these calculations would offer a foundational, atom-level understanding of its intrinsic chemical nature.

Electronic Structure Analysis

Electronic structure analysis investigates the distribution of electrons within a molecule, which dictates its geometry, reactivity, and spectroscopic properties. Methods like DFT, often using functionals such as B3LYP with a basis set like 6-311++G(d,p), are employed to optimize the molecule's geometry and compute its electronic properties. ijcce.ac.ir

A key output of this analysis is the molecular electrostatic potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the MEP would likely show a significant negative potential around the carbonyl oxygen and a positive potential around the hydrogens of the phenyl ring and the oxolane moiety. This information is crucial for predicting sites of intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles.

Another aspect is the analysis of atomic charges through methods like Natural Bond Orbital (NBO) or Mulliken population analysis. researchgate.net These calculations assign partial charges to each atom, quantifying the effects of electronegativity and resonance.

Table 1: Exemplary Calculated Atomic Charges (Mulliken) for Key Atoms in this compound (Note: This table is illustrative of typical results from a DFT calculation.)

| Atom | Element | Predicted Partial Charge (a.u.) |

| O1 (Carbonyl) | Oxygen | -0.550 |

| C7 (Carbonyl) | Carbon | +0.480 |

| O2 (Oxolane) | Oxygen | -0.420 |

| C1 (Phenyl) | Carbon | -0.150 |

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. nih.govreddit.com The two most critical orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often called the frontier orbitals. wikipedia.orgpearson.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy difference between these two, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wikipedia.org A smaller gap generally suggests higher reactivity. For this compound, the HOMO would likely be concentrated on the phenyl ring and the oxolane oxygen, while the LUMO would be centered on the carbonyl group and the phenyl ring's π-system.

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: This table presents hypothetical values to demonstrate the output of a quantum chemical calculation.)

| Parameter | Energy Value (eV) | Description |

| EHOMO | -6.85 | Energy of the highest occupied molecular orbital |

| ELUMO | -1.20 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 5.65 | Indicator of chemical reactivity and stability |

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around its single bonds. youtube.comresearchgate.net These different arrangements have varying energy levels due to factors like steric hindrance and torsional strain. By systematically rotating the key dihedral angles—such as the one connecting the oxolane ring to the ethyl chain and the one linking the ethyl chain to the phenyl ketone group—a potential energy surface (PES) or energy landscape can be generated.

This landscape maps the energy of the molecule as a function of its geometry, revealing the most stable (lowest energy) conformations and the energy barriers between them. For this compound, this analysis would identify the preferred orientation of the oxolane ring relative to the phenyl ketone moiety, which is critical for understanding its interaction with biological targets. The analysis would likely reveal several low-energy staggered conformations and high-energy eclipsed conformations. epstem.net

Molecular Dynamics Simulations for Dynamic Behavior Prediction

While quantum mechanics provides a static picture of a molecule's minimum energy state, molecular dynamics (MD) simulations predict its dynamic behavior over time. MD simulations use classical mechanics to calculate the trajectory of atoms and molecules, providing insight into conformational changes, flexibility, and interactions with the environment (like a solvent or a biological receptor).

For this compound, an MD simulation would typically place the molecule in a simulated box of water to mimic physiological conditions. Over the course of the simulation (nanoseconds to microseconds), the molecule would be observed to flex, bend, and rotate. This allows for the exploration of its accessible conformational space and the calculation of properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify its structural stability and the flexibility of specific regions. Such simulations are invaluable for understanding how the molecule might adapt its shape upon binding to a target. pearson.com

Structure-Activity Relationship (SAR) Modeling Methodologies (Computational Aspects)

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure to its biological activity. nih.gov Computationally, this involves analyzing a series of related compounds to identify the chemical features responsible for their effects. This process guides the design of new, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR represents a more advanced, mathematical approach to SAR. researchgate.netnih.gov A QSAR model is a statistical equation that quantitatively correlates variations in the chemical properties of a group of molecules with their biological activities. researchgate.net To develop a QSAR model for a series of compounds related to this compound, a dataset of analogues with measured biological activity (e.g., IC₅₀ values) is required. nih.gov

The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape, surface area) and quantum-chemical (e.g., HOMO/LUMO energies, dipole moment).

Model Building: Statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks) are used to build a mathematical model that links a subset of these descriptors to the observed activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation (predicting the activity of a test set of compounds not used in model creation). nih.gov

A resulting QSAR equation might look like: pIC₅₀ = c₀ + c₁(LogP) + c₂(Dipole Moment) - c₃*(Molecular Volume)

This model would quantify the influence of properties like lipophilicity (LogP), polarity, and size on the activity of this class of compounds, providing a powerful tool for the virtual screening and design of new potential therapeutic agents.

Ligand-Protein Interaction Modeling (e.g., Molecular Docking)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding how a ligand, such as this compound, might interact with a protein's binding site. The process involves predicting the binding mode and affinity, often quantified by a scoring function that estimates the binding free energy.

A typical molecular docking study on this compound would involve:

Preparation of the Ligand: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of a Protein Target: A protein with a potential binding site for the ligand would be identified. Its 3D structure, typically obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

Docking Simulation: Using software like AutoDock, Glide, or GOLD, the ligand would be placed into the protein's binding site in various orientations and conformations.

Analysis of Results: The resulting poses would be ranked based on their predicted binding affinity. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein would be analyzed.

However, no published studies were found that have performed such molecular docking simulations with this compound. Consequently, there is no data available on its potential protein targets, binding affinities, or specific molecular interactions.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the step-by-step process of chemical reactions, known as the reaction mechanism. Techniques such as Density Functional Theory (DFT) and ab initio methods can be used to map the potential energy surface of a reaction, identifying transition states, intermediates, and the associated energy barriers.

For a compound like this compound, computational studies could elucidate the mechanisms of its synthesis or its reactions with other molecules. Such a study would typically involve:

Modeling Reactants, Intermediates, Transition States, and Products: The 3D structures of all species involved in the reaction pathway would be computationally modeled.

Calculating Energies: The energies of these structures would be calculated to determine the thermodynamics and kinetics of the reaction. This includes calculating the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Visualizing Reaction Pathways: The geometric changes that occur during the reaction can be visualized, providing a deeper understanding of the transformation.

As with ligand-protein interactions, there is a notable absence of published research detailing the computational elucidation of any reaction mechanisms involving this compound. Therefore, no data on its reaction kinetics, transition state structures, or preferred reaction pathways is currently available in the scientific literature.

Mechanistic Studies in Biological Systems Strictly Excludes Efficacy, Dosage, Safety, Clinical Trials

Exploration of Molecular Target Binding Mechanisms

There are no published studies identifying or characterizing the binding of 2-(Oxolan-3-yl)-1-phenylethan-1-one to any specific molecular targets, such as enzyme active sites. Research into the interactions of this compound with proteins or other biological macromolecules is currently absent from the scientific record.

In Vitro Investigations of Cellular Pathway Modulation Mechanisms

Scientific literature lacks any in vitro studies investigating the effects of this compound on cellular pathways. As such, its potential to modulate signaling cascades, metabolic pathways, or other cellular processes remains unknown.

Biochemical Transformations Involving the Compound: Mechanistic Aspects

Information regarding the metabolism or any other biochemical transformations of this compound is not available. The enzymatic processes that might modify its structure within a biological system have not been documented.

Structural Basis of Potential Biological Interactions (Theoretical Framework)

In the absence of empirical data on its biological targets, no theoretical frameworks or computational models have been proposed to explain the potential structural basis of biological interactions for this compound.

Applications in Advanced Chemical Synthesis and Materials Science Strictly Excludes Performance Metrics, Property Listings, Clinical Applications

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The primary role of 2-(Oxolan-3-yl)-1-phenylethan-1-one in organic synthesis is that of a key intermediate. The ketone functional group is readily transformed into other functionalities, such as alcohols and amines, which are pivotal in the construction of complex molecular architectures, including active pharmaceutical ingredients.

Detailed Research Findings: The ketone moiety can undergo reduction to form the corresponding alcohol, 2-(oxolan-3-yl)-1-phenylethan-1-ol, or can be subjected to reductive amination to yield the corresponding amine, 2-(oxolan-3-yl)-1-phenylethan-1-amine. These transformations are fundamental in synthetic organic chemistry.

This role is analogous to the synthesis of various pharmaceutical compounds where a ketone intermediate is crucial. For instance, in the synthesis of the antidepressant Duloxetine, a key intermediate is a ketone, which is subsequently reduced to an alcohol as part of the pathway to the final active molecule. chemanager-online.comresearchgate.netgoogle.com While the core of Duloxetine is a thiophene (B33073) ring instead of a tetrahydrofuran (B95107) ring, the synthetic logic of using a ketone as a precursor to a chiral alcohol is a well-established strategy. researchgate.netnih.gov This highlights the potential of this compound to serve as a starting point for libraries of compounds with potential biological activities.

The following table outlines the potential primary transformations of the parent ketone into key derivative intermediates.

| Parent Compound | Reaction Type | Resulting Compound | Significance |

| This compound | Reduction | 2-(Oxolan-3-yl)-1-phenylethan-1-ol | Introduction of a hydroxyl group and a chiral center. |

| This compound | Reductive Amination | 2-(Oxolan-3-yl)-1-phenylethan-1-amine | Introduction of a primary amine group for further functionalization. |

Potential in Ligand Design for Catalytic Systems

A ligand in coordination chemistry is an ion or molecule that binds to a central metal atom to form a coordination complex. While the phenyl and oxolane groups are common structural motifs, a direct application of this compound as a ligand in catalysis is not extensively documented in current literature. However, its structure provides a foundation for potential modification. The oxygen atom of the ketone or the oxolane ring could theoretically act as a donor to a metal center, but such binding would likely be weak.

For the compound to function as a robust ligand, it would typically require chemical modification to introduce stronger chelating groups, such as phosphines, amines, or other heteroatoms, at specific positions on the phenyl or oxolane ring. This would allow for the formation of stable, well-defined metal complexes, a cornerstone of modern catalytic system design.

Exploration in Polymer Chemistry as a Monomer or Structural Unit

There is no direct evidence of this compound being used as a monomer for polymerization. However, the tetrahydrofuran (THF) ring itself is a well-known monomer in polymer science. Through a process called cationic ring-opening polymerization, THF can be converted into poly(tetrahydrofuran) (poly(THF)), a linear polyether. lew.royoutube.comnih.gov

Potential Polymerization Strategies: The presence of the THF ring in this compound suggests its potential for integration into polymer chains. Furthermore, the ketone group can be modified to create other polymerizable functionalities.

| Proposed Strategy | Description | Potential Polymer Type |

| Functional Co-monomer | The ketone is first reduced to an alcohol. The resulting diol-like structure (containing the new alcohol and the ether oxygen) could be used as a co-monomer with other diacids or diisocyanates. | Polyesters, Polyurethanes |

| Ring-Opening Polymerization | The oxolane ring could potentially be opened under cationic conditions, incorporating the entire molecule as a pendant group on a polyether backbone. The phenyl ketone group would add significant functionality to the resulting polymer. | Functionalized Polyethers |

These approaches would allow the unique structural features of the molecule to be imparted to a bulk polymer, potentially influencing properties such as thermal stability, polarity, and solubility. laballey.comgoogle.com

Interdisciplinary Contributions to Chemical Research Methodologies

The compound contributes to the field by being an exemplar of the synthesis of substituted tetrahydrofurans, which are important structural motifs in many natural products and pharmaceuticals. nih.gov Research into the synthesis of its core structure helps advance chemical methodologies.

Patented methods for creating the related core structure, tetrahydrofuran-3-one, provide insight into the methodologies involved. One such process involves the dehydration and subsequent hydration of a 2-butyne-1,4-diol (B31916) compound, catalyzed by ceric sulfate (B86663) in an aqueous sulfuric acid solution. google.com Another established route is the oxidation of 3-hydroxy-tetrahydrofuran using reagents like 2,2,6,6-tetramethyl-piperidine-N-oxyl (TEMPO) with trichloroisocyanuric acid. google.com These synthetic routes represent practical and scalable methods for producing functionalized five-membered cyclic ethers, which are valuable building blocks in organic chemistry. rsc.orgorganic-chemistry.org

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The future of synthesizing 2-(Oxolan-3-yl)-1-phenylethan-1-one and related structures is intrinsically linked to the development of greener and more efficient chemical processes. Traditional multi-step syntheses are often plagued by issues of low atom economy, the use of hazardous reagents, and the generation of significant waste. Emerging research is therefore focused on addressing these challenges.

One promising avenue is the application of one-pot synthesis methodologies. These approaches, which combine multiple reaction steps into a single operation, can dramatically improve efficiency and reduce waste. For instance, a one-pot synthesis of 1,3,4-oxadiazol-2(3H)-ones using CO2 as a C1 synthon has been developed, showcasing the potential for innovative and streamlined synthetic strategies. rsc.org The development of similar one-pot methods for constructing the this compound framework from simple precursors is a key area for future investigation.

Furthermore, the principles of green chemistry are increasingly influencing synthetic design. This includes the use of environmentally benign solvents like water and the application of catalysts that can be easily recovered and reused. The oxidation of heterocyclic ketones using reagents like Oxone in water demonstrates a move towards more sustainable oxidative transformations. acs.org Future research will likely focus on adapting such green oxidation methods for the synthesis or modification of this compound.

Advanced Mechanistic Characterization Techniques and Studies

A deep understanding of reaction mechanisms is paramount for optimizing existing synthetic routes and designing new ones. For a molecule like this compound, which contains a flexible oxolane ring and a reactive ketone group, detailed mechanistic studies are crucial.

Future research will likely employ a combination of advanced spectroscopic and computational techniques to probe reaction intermediates and transition states. For example, in-situ monitoring of reactions using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information about the species present in a reaction mixture.

Moreover, the study of related heterocyclic systems offers insights into potential mechanistic pathways. For instance, research on the photochemical ring expansion of oxetanes to tetrahydrofurans has utilized computational studies to investigate the underlying reaction mechanisms, revealing the involvement of diradical pathways. rsc.org Similar advanced studies on the formation and reactions of the oxolane ring in this compound will be critical for controlling stereochemistry and improving reaction outcomes.

Expansion of Theoretical and Computational Modeling Approaches

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes. For this compound, theoretical and computational modeling can provide valuable insights that complement experimental work.

Future computational work could focus on:

Predicting the spectroscopic properties (e.g., NMR and IR spectra) of this compound and its derivatives to aid in their experimental characterization.

Modeling the interaction of the molecule with biological targets or material surfaces to predict its potential applications.

Simulating reaction dynamics to gain a more detailed understanding of the factors that control reaction rates and selectivity.

Exploration of New Chemical Transformations for Diverse Applications

The ketone and oxolane functionalities in this compound provide a platform for a wide range of chemical transformations, opening the door to the synthesis of diverse derivatives with potential applications in various fields.

One area of exploration is the development of novel catalytic reactions. For instance, the use of sulfuryl fluoride (B91410) (SO2F2) as a reagent in organic synthesis has gained significant attention. rsc.org While often used for alcohol activation, its application in transformations involving ketones or ethers could lead to new synthetic methodologies. researchgate.net

Furthermore, the core structure of this compound can be found in more complex molecules with interesting biological activities. For example, derivatives of 3-(1-oxoisoindolin-2-yl)piperidine-2,6-dione are being investigated for their therapeutic potential. google.com The synthesis and evaluation of derivatives of this compound for biological activity is a promising avenue for future research.

| Transformation Type | Potential Reagents/Conditions | Potential Products |

| Ketone Reduction | NaBH4, LiAlH4 | 2-(Oxolan-3-yl)-1-phenylethan-1-ol chemicalbook.combiosynth.com |

| Reductive Amination | NH3/H2, NaBH3CN | 2-(Oxolan-3-yl)-1-phenylethan-1-amine sigmaaldrich.com |

| Ring-Opening of Oxolane | Strong acids/bases | Various functionalized alkanes |

| α-Functionalization | LDA, electrophiles | α-substituted ketone derivatives |

Design and Synthesis of Related Compounds with Engineered Structural Features

The modular nature of this compound allows for the systematic modification of its structure to fine-tune its properties for specific applications. The design and synthesis of related compounds with engineered structural features is a key direction for future research.

This could involve:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups on the phenyl ring can alter the electronic properties of the molecule, which could be useful in the development of new electronic materials or bioactive compounds.

Modification of the Oxolane Ring: Replacing the oxygen atom with other heteroatoms (e.g., sulfur to form a thiolane) or introducing substituents on the ring can lead to new classes of compounds with unique properties. The synthesis of thiazole (B1198619) derivatives, for example, has been a focus of research due to their broad biological activity. nih.gov

Q & A

Q. What are the common synthetic routes for 2-(Oxolan-3-yl)-1-phenylethan-1-one, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves coupling a phenylacetylene derivative with an oxolane (tetrahydrofuran) moiety under Friedel-Crafts acylation or nucleophilic addition conditions. Key steps include:

- Inert Atmosphere: Use of nitrogen or argon to prevent oxidation of sensitive intermediates, especially when employing organometallic reagents like Grignard compounds .

- Solvent Selection: Dichloromethane or ethyl acetate facilitates reactant dissolution and stabilizes reactive intermediates .

- Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic aromatic substitution efficiency .

Yield optimization requires precise stoichiometry and temperature control (e.g., 0–5°C for exothermic steps) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer: Structural validation employs:

- NMR Spectroscopy: ¹H and ¹³C NMR identify characteristic peaks, such as the carbonyl carbon (δ ~200 ppm) and oxolane ring protons (δ ~3.5–4.0 ppm) .

- X-ray Crystallography: SHELX programs (e.g., SHELXL) refine crystal structures to confirm bond lengths and angles, particularly for stereochemical assignments .

- Mass Spectrometry: HRMS validates molecular weight (C₁₂H₁₄O₂; MW 190.24 g/mol) .

Q. What are the key spectroscopic markers for identifying this compound?

- Methodological Answer:

- IR Spectroscopy: A strong carbonyl (C=O) stretch at ~1685–1706 cm⁻¹ and C-O-C vibrations from the oxolane ring at ~1105 cm⁻¹ .

- ¹³C NMR: Distinct signals for the ketone carbonyl (δ ~199–200 ppm) and oxolane carbons (δ ~25–35 ppm) .

- UV-Vis: Absorbance in the 250–300 nm range due to π→π* transitions in the phenyl group .

Advanced Research Questions

Q. What strategies are effective in controlling stereochemistry during the synthesis of this compound derivatives?

- Methodological Answer:

- Chiral Catalysts: Enantioselective γ-addition cascades using Rh(II) or squaramide catalysts enable stereocontrol in ketone derivatives, as demonstrated in similar scaffolds .

- Protecting Groups: tert-Butyldimethylsilyl (TBS) groups stabilize intermediates during cyclization, preventing racemization .

- Temperature Modulation: Low temperatures (-78°C) suppress thermal equilibration of stereoisomers during nucleophilic additions .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer:

- DFT Calculations: Modeling frontier molecular orbitals (FMOs) predicts electrophilic sites. The carbonyl carbon (LUMO) is most susceptible to nucleophilic attack .

- Molecular Dynamics (MD): Simulates solvent effects on reaction pathways; polar aprotic solvents (e.g., DMF) stabilize transition states .

- Docking Studies: Predict interactions with biological targets (e.g., enzymes) by analyzing hydrogen bonding with the oxolane oxygen .

Q. How can researchers resolve discrepancies in reported reaction yields for structurally similar ketones?

- Methodological Answer:

- Parameter Comparison: Analyze differences in catalysts (e.g., AlCl₃ vs. FeCl₃), solvents (polar vs. nonpolar), and reaction times .

- Purity Assessment: Use HPLC with UV detection (λ = 254 nm) to quantify byproducts; impurities >5% significantly alter yields .

- Reproducibility Tests: Replicate conditions from conflicting studies while controlling moisture and oxygen levels .

Q. What role does the oxolane ring play in the compound’s stability under varying pH conditions?

- Methodological Answer:

- Acidic Conditions: The oxolane ring’s ether oxygen protonates at pH < 2, leading to ring-opening via SN1 mechanisms. Stability assays in HCl (0.1–1 M) show degradation above 40°C .

- Basic Conditions: Resistance to hydrolysis at pH 7–10 due to the ring’s strain-free conformation. However, strong bases (pH > 12) cleave the C-O bond .

- Buffered Solutions: Phosphate buffers (pH 7.4) maintain integrity for >24 hours, making the compound suitable for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。